molecular formula C12H15NOS B14416294 4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 83170-56-3

4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14416294
CAS No.: 83170-56-3
M. Wt: 221.32 g/mol
InChI Key: BRTQPZCUDNZLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that belongs to the benzothiazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a substituted aniline with a thiocarbonyl compound, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-propyl-2H-1,4-benzothiazin-3(4H)-one: shares structural similarities with other benzothiazinones, such as:

Properties

CAS No.

83170-56-3

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

4-methyl-2-propyl-1,4-benzothiazin-3-one

InChI

InChI=1S/C12H15NOS/c1-3-6-11-12(14)13(2)9-7-4-5-8-10(9)15-11/h4-5,7-8,11H,3,6H2,1-2H3

InChI Key

BRTQPZCUDNZLHO-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C2=CC=CC=C2S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.